

Synthesis and characterization of 2,6-Dimethyl-1,8-naphthyridine

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Compound of Interest

Compound Name: 2,6-Dimethyl-1,8-naphthyridine

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An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethyl-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,6-Dimethyl-1,8-naphthyridine**. The core of this molecule is a nitrogen-containing heterocyclic compound, a scaffold that is of significant interest in medicinal chemistry and materials science due to the diverse biological and optical properties of its derivatives.^{[1][2]} This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and a structured approach to its characterization.

Synthesis of 2,6-Dimethyl-1,8-naphthyridine

The most common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedländer Annulation.^{[2][3]} This reaction involves an acid or base-catalyzed condensation followed by a cyclodehydration between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound possessing a reactive α -methylene group.^[4] For the synthesis of **2,6-Dimethyl-1,8-naphthyridine**, the logical precursors are 2-Amino-6-methylnicotinaldehyde and an acetone equivalent.

Recent advancements in green chemistry have led to the development of more environmentally benign protocols, utilizing water as a solvent or solvent-free conditions, which offer high yields, operational simplicity, and reduced pollution.^{[1][4][5]}

Logical Synthesis Pathway

The synthesis of **2,6-Dimethyl-1,8-naphthyridine** via the Friedländer Annulation is depicted below. The reaction proceeds through an initial aldol-type condensation between the amino group of 2-amino-6-methylnicotinaldehyde and the α -carbon of acetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring system.

Caption: Friedländer synthesis of **2,6-Dimethyl-1,8-naphthyridine**.

Experimental Protocols

While a specific protocol for **2,6-dimethyl-1,8-naphthyridine** is not detailed in the surveyed literature, the following is a representative experimental protocol adapted from highly efficient, green methodologies reported for structurally similar 1,8-naphthyridines.^{[1][5]}

Protocol: Water-Based Synthesis Catalyzed by Choline Hydroxide

- **Reaction Setup:** To a 25 mL round-bottom flask, add 2-amino-6-methylnicotinaldehyde (10 mmol, 1.36 g) and acetone (10 mmol, 0.74 mL).
- **Solvent and Catalyst Addition:** Add 10 mL of deionized water to the flask, followed by choline hydroxide (1 mol%, ~0.06 mL of a 45% wt. solution in water).
- **Reaction Execution:** Equip the flask with a magnetic stir bar and a reflux condenser. Stir the reaction mixture vigorously under a nitrogen atmosphere in a preheated water bath at 50°C.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 6-10 hours.^[1]
- **Workup and Isolation:** After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.
- **Purification:** Wash the collected solid with cold water and dry under vacuum. If necessary, recrystallize the crude product from a suitable solvent like ethanol or acetonitrile to obtain the pure **2,6-Dimethyl-1,8-naphthyridine**.

Data Presentation: Synthesis Methodologies

The following table summarizes various catalytic systems that have been successfully employed for the Friedländer synthesis of 1,8-naphthyridine derivatives.

Catalyst	Solvent	Temperature	Reaction Time	Yield	Key Features
Choline Hydroxide	Water	50°C	6-10 h	>90%	Gram-scale synthesis, metal-free, green solvent. [1] [5]
CeCl ₃ ·7H ₂ O	Solvent-Free	Room Temp.	10-20 min	~95%	Solvent-free grinding, rapid, reusable catalyst. [4]
[Bmmim][Im]	Ionic Liquid	80°C	24 h	High	Green solvent and catalyst, reusable. [2] [6]
Traditional Methods	Alcohols/DMF	Reflux	12-48 h	Variable	Often require harsh acid/base catalysts and organic solvents. [2] [4]

Characterization of 2,6-Dimethyl-1,8-naphthyridine

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of physical measurements and spectroscopic analysis.

Characterization Workflow

The logical workflow for the characterization of the final product is outlined in the diagram below.

Caption: Workflow for the characterization of **2,6-Dimethyl-1,8-naphthyridine**.

Physicochemical Properties

The fundamental properties of the target compound are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂
Molecular Weight	158.20 g/mol
Appearance	Expected to be a solid at room temperature.[7]
CAS Number	14757-45-0

Spectroscopic Data

The following tables outline the expected spectroscopic data for **2,6-Dimethyl-1,8-naphthyridine** based on its chemical structure and data from similar compounds.

Table: ¹H NMR Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.5-9.0	Doublet	1H	Aromatic H (H4 or H5)
~7.8-8.2	Doublet	1H	Aromatic H (H5 or H4)
~7.2-7.5	Singlet/Doublet	1H	Aromatic H (H3 or H7)
~7.0-7.3	Singlet/Doublet	1H	Aromatic H (H7 or H3)
~2.6-2.8	Singlet	3H	Methyl H (C2-CH ₃)
~2.5-2.7	Singlet	3H	Methyl H (C6-CH ₃)

Table: ^{13}C NMR Data (Expected) (Solvent: CDCl_3 or DMSO-d_6)

Chemical Shift (δ , ppm)	Assignment
~155-165	C2, C8a
~150-155	C4a, C6
~135-140	C4, C5
~120-125	C3, C7
~20-25	C2- CH_3 , C6- CH_3

Table: IR and Mass Spectrometry Data (Expected)

Technique	Data Type	Expected Values & Interpretation
IR Spectroscopy	Wavenumber (cm^{-1})	~3050-3100: Aromatic C-H stretch. ~2900-3000: Aliphatic C-H stretch. ~1580-1620: C=C and C=N ring stretching. ~1400-1500: Aromatic ring vibrations.
Mass Spectrometry (EI)	m/z	158: $[\text{M}]^+$ (Molecular Ion). 143: $[\text{M}-\text{CH}_3]^+$ (Loss of a methyl group).

Characterization Protocols

- Melting Point:** The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The sample is placed in a capillary tube and heated slowly, with the range from the first appearance of liquid to complete liquefaction being recorded.[4]
- NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher).[8] The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard. 2D NMR experiments like COSY

and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.[9][10]

- Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.[8]
- Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

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